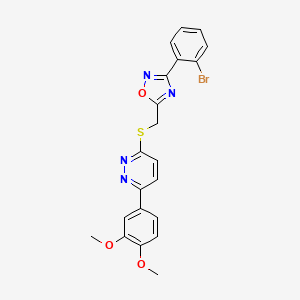
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Scientific Research Applications
G Protein-Coupled Receptor Antagonists
Research has focused on the synthesis and evaluation of small molecule antagonists targeting G protein-coupled receptors, such as NPBWR1 (GPR7). These studies highlight the potential of structurally related compounds in modulating receptor activity, suggesting applications in therapeutic interventions for diseases associated with these receptors (Romero et al., 2012).
Antimicrobial Agents
The development of novel antimicrobial agents is a critical area of research due to the increasing resistance to existing antibiotics. Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their antimicrobial properties, indicating the relevance of such molecules in discovering new antimicrobial drugs (Bektaş et al., 2007).
Selective Estrogen Receptor Modulators
Investigations into selective estrogen receptor modulators (SERMs) have led to the discovery of compounds that exhibit potent antagonist properties in estrogen-dependent tissues, such as breast and uterus, while acting as agonists in bone and serum lipids. These findings suggest potential applications in treating conditions like osteoporosis and breast cancer, further emphasizing the versatility of structurally related compounds in drug development (Palkowitz et al., 1997).
Crystal Structure Analysis
Crystal structure analysis of compounds containing thiophene units has provided valuable insights into the molecular architecture and potential interactions with biological targets. This research underscores the importance of structural studies in understanding the function and optimizing the activity of potential therapeutic agents (Nagaraju et al., 2018).
Synthesis of Piperazine Derivatives
The synthesis and biological evaluation of piperazine derivatives, including studies on their interactions with various biological targets, highlight the significance of these compounds in medicinal chemistry. Research in this area contributes to the development of new drugs with improved efficacy and safety profiles (Mhaske et al., 2014).
properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14/h1-4,9-10,12,18H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEZNPWRPHXKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)
![3-Methoxy-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2652400.png)


![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide](/img/structure/B2652404.png)
![1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2652405.png)


![Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2652409.png)


